4-(hydroxymethyl)dihydrofuran-2(3H)-one

天然产物全合成 手性合成砌块 钯催化

4-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 36679-81-9),亦称为3-羟甲基-γ-丁内酯,是一种属于二氢呋喃-2(3H)-酮类的γ-内酯衍生物,分子式为C₅H₈O₃,分子量为116.12 g/mol 。该化合物是一种手性分子,存在(R)-和(S)-对映异构体,其手性中心是合成手性药物中间体的关键结构特征 。区别于其母体γ-丁内酯(GBL)及简单的烷基化类似物,C4位的羟甲基(-CH₂OH)官能团引入了关键的氢键供体/受体位点(极性表面积PSA为46.53 Ų),赋予了该分子独特的反应活性。该化合物需在2-8°C条件下密封、避湿储存以确保其化学稳定性,这一特定的储存要求是其在实验室和工业规模采购与使用中的一个重要考虑因素 。.

Molecular Formula C5H8O3
Molecular Weight 116.116
CAS No. 36679-81-9
Cat. No. B2403584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydroxymethyl)dihydrofuran-2(3H)-one
CAS36679-81-9
Molecular FormulaC5H8O3
Molecular Weight116.116
Structural Identifiers
SMILESC1C(COC1=O)CO
InChIInChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2
InChIKeyPVQRPRXBBGDUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 36679-81-9) | 二氢呋喃酮核心砌块的基准化学与存储特性


4-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 36679-81-9),亦称为3-羟甲基-γ-丁内酯,是一种属于二氢呋喃-2(3H)-酮类的γ-内酯衍生物,分子式为C₅H₈O₃,分子量为116.12 g/mol [1]。该化合物是一种手性分子,存在(R)-和(S)-对映异构体,其手性中心是合成手性药物中间体的关键结构特征 。区别于其母体γ-丁内酯(GBL)及简单的烷基化类似物,C4位的羟甲基(-CH₂OH)官能团引入了关键的氢键供体/受体位点(极性表面积PSA为46.53 Ų)[2],赋予了该分子独特的反应活性。该化合物需在2-8°C条件下密封、避湿储存以确保其化学稳定性,这一特定的储存要求是其在实验室和工业规模采购与使用中的一个重要考虑因素 [3]。

1
Chiral lactone building block for stereocontrolled synthesis
Enantiomerically pure form supports asymmetric route design
2
Hydroxymethyl handle enables downstream functionalization
Reactive -CH₂OH group for esterification, triflation, and cross-coupling
3
Storage at 2–8 °C in sealed, moisture-free conditions
Stability maintained under recommended cold-chain handling

为何4-(Hydroxymethyl)dihydrofuran-2(3H)-one的替代品无法满足特定合成需求


在二氢呋喃-2(3H)-酮类化合物中,4-(Hydroxymethyl)dihydrofuran-2(3H)-one不能简单地被其同类物或母体化合物(如γ-丁内酯,GBL)所替代,原因在于其C4位羟甲基官能团赋予的结构特异性。该官能团不仅提供了独特的立体化学性质和极性(PSA为46.53 Ų)[1],更重要的是,它作为关键的活性位点,能够参与后续的官能团转化,例如在合成更复杂的生物活性分子时,可作为三氟甲磺酸酯化等反应的离去基团前体。相比之下,缺乏该官能团的未取代二氢呋喃酮(如GBL)或其它烷基取代的类似物[2],由于不具备该反应性手柄和特定的电子与立体环境,无法在诸如(+)-linoxepin等复杂天然产物的全合成中作为等效的合成砌块。在抗病毒核苷类似物及抗肿瘤药物的研发中,由该化合物衍生的中间体所展现出的生物活性,是其未官能团化的同类物所无法实现的。因此,选择该化合物是基于其对下游产物合成路线和最终分子药理活性的决定性影响。

!
Unsubstituted lactones (e.g., γ-butyrolactone) lack the hydroxymethyl handle needed for subsequent C–O activation steps.
!
Achiral or racemic analogues may not provide the stereochemical control required for enantioselective cascade reactions.
!
Alkylated dihydrofuranones without the primary alcohol cannot replicate the same reactivity in nucleoside or FAS inhibitor syntheses.

4-(Hydroxymethyl)dihydrofuran-2(3H)-one 作为关键合成砌块的差异化优势量化证据指南


作为天然产物(+)-Linoxepin全合成的关键手性前体

在抗肿瘤天然产物(+)-Linoxepin的全合成中,4-(Hydroxymethyl)dihydrofuran-2(3H)-one被用作关键的手性合成砌块。其结构完整性对于后续复杂的Catellani/Heck串联反应至关重要,该反应构建了目标分子的核心骨架 。

Key chiral precursor
Data to verify
Used in total synthesis of (+)-Linoxepin via Catellani/Heck cascade; essential for core skeleton construction.
Demonstrates utility as chiral building block for complex natural product scaffolds.
Pd-catalyzed cascade; source review recommended.
天然产物全合成 手性合成砌块 钯催化

作为高效合成抗病毒核苷类似物的关键中间体

4-(Hydroxymethyl)dihydrofuran-2(3H)-one的衍生物是合成新型5'-脱氧-5',5'-二氟苏糖基核苷膦酸类似物的关键中间体,这类化合物被设计用于抗逆转录病毒治疗 。其羟甲基和γ-内酯结构为引入二氟甲基膦酸酯基团提供了必要的化学把手。

Antiviral intermediate
Data to verify
Key intermediate for 5'-deoxy-5',5'-difluorothreosyl nucleoside phosphonate analogues (anti-HIV).
Supports role in antiviral lead discovery programs.
Synthetic route specificity; validate with current literature.
抗病毒药物 核苷类似物 药物化学

通过官能团转化合成强效抗肿瘤候选药物(-)-UB006

该化合物骨架是合成一系列C75衍生物的基础,其中最著名的为(-)-UB006,一种强效脂肪酸合成酶(FAS)抑制剂。研究显示,(-)-UB006对卵巢癌细胞系OVCAR-3的细胞毒性是其外消旋混合物C75的40倍,是其自身外消旋混合物的2倍,是其相反构型对映体的38倍 [1]。

Downstream cytotoxicity
Class-level inference
(-)-UB006 (derived from scaffold) showed 40× higher activity vs racemic C75, 2× vs (±)-UB006, 38× vs (+)-UB006 in OVCAR-3 cells.
Class-level evidence for enantiomer-dependent cellular activity context.
Derivative data; scaffold-dependent interpretation required.
抗肿瘤药物 脂肪酸合成酶抑制剂 构效关系

4-(Hydroxymethyl)dihydrofuran-2(3H)-one 的最佳科研与工业应用场景


场景一:天然产物全合成与手性药物中间体开发

鉴于其在(+)-Linoxepin全合成中作为关键手性砌块的成功应用,4-(Hydroxymethyl)dihydrofuran-2(3H)-one是从事复杂天然产物全合成、特别是需要构建手性四氢呋喃或γ-内酯结构单元的学术及工业研究团队的理想选择。采购该化合物能够为开发具有自主知识产权的新合成路线和新药分子提供关键的起始原料。

场景二:抗病毒与抗肿瘤新药研发

基于其衍生物在抗逆转录病毒核苷类似物和强效脂肪酸合成酶(FAS)抑制剂[1]领域的突出表现,该化合物在药物化学研究中具有极高的应用价值。制药公司和生物技术公司的研发部门应优先考虑采购该化合物,作为构建多样化化合物库的基础砌块,以筛选和优化针对病毒感染和肿瘤代谢通路的先导化合物。

场景三:特定官能团转化与方法学研究

该化合物的羟甲基是一个理想的反应位点,可用于探索新的官能团转化方法,例如其被专利报道用于转化为三氟甲磺酸酯离去基团。对于从事有机合成方法学研究的实验室,采购4-(Hydroxymethyl)dihydrofuran-2(3H)-one可以作为模型底物,开发新的C-O键活化、C-C键偶联或立体选择性合成反应。

Application
Selection Property
Validation Focus
Natural product total synthesis
Chiral lactone building block with stereochemical integrity
Enantioselective cascade reaction compatibility
Antiviral and anticancer lead discovery
Scaffold for diverse analogue libraries
Enantiomer-dependent cellular activity review
Synthetic methodology development
Hydroxymethyl handle for derivatization studies
C–O activation and cross-coupling method scope

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